Dimethylthiophosphate

genotoxicity micronucleus assay organophosphate metabolism

Dimethylthiophosphate (DMTP) is the required compound for population-scale biomonitoring studies due to its 99% detection frequency—the highest among all dialkylphosphate metabolites. Its distinct g⁻t conformation and aneuploidogenic genotoxicity mechanism differ fundamentally from dimethylphosphate (DMP) and parent pesticides. For accurate thiophosphate-protein interaction modeling and acid-stable synthetic routes (>100-fold thioeffect), purchase genuine DMTP standards rather than using analog proxies. Choose verified suppliers for research-grade purity.

Molecular Formula C2H6O3PS-
Molecular Weight 141.11 g/mol
Cat. No. B1231629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylthiophosphate
SynonymsDMTP cpd
O,O-dimethyl phosphorothionate
O,O-dimethyl phosphorothionate, ammonium salt
O,O-dimethyl phosphorothionate, potassium salt
O,O-dimethyl phosphorothionate, sodium salt
O,O-dimethylthiophosphate
Molecular FormulaC2H6O3PS-
Molecular Weight141.11 g/mol
Structural Identifiers
SMILESCOP(=S)([O-])OC
InChIInChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)/p-1
InChIKeyWWJJVKAEQGGYHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylthiophosphate for Research Procurement: Product Class and Baseline Characteristics Guide


Dimethylthiophosphate (DMTP, CAS 1112-38-5) is an organothiophosphate compound belonging to the thiophosphoric acid ester class, specifically a thiophosphate diester with the molecular formula C2H7O3PS and molecular weight 141.1 g/mol [1]. DMTP is characterized by a central phosphorus atom double-bonded to sulfur (P=S) and single-bonded to two methoxy groups and a hydroxyl group [2]. It functions as a primary urinary metabolite of multiple organophosphate pesticides and serves as a versatile synthetic intermediate for more complex organophosphate esters . For procurement decisions, DMTP must be distinguished from its closest structural analogs including dimethylphosphate (DMP, oxo analog), dimethyldithiophosphate (DMDTP, dithio analog), and diethylthiophosphate (DETP, ethyl-substituted analog), each exhibiting distinct physicochemical and biological properties relevant to specific research applications [3].

Why Dimethylthiophosphate Cannot Be Replaced by Generic In-Class Analogs: Critical Differentiation Overview


In-class substitution of dimethylthiophosphate with its closest analogs is not scientifically valid due to fundamental differences in molecular geometry, electronic properties, biological activity, and environmental behavior. DMTP adopts a distinct g⁻t conformer as its lowest energy state, whereas dimethylphosphate (DMP) favors the g⁻g⁻ conformation, leading to divergent metal ion coordination geometries that directly impact catalytic and biological recognition [1]. In human cell assays, DMTP induces aneuploidogenic damage, a mechanism distinct from the clastogenic damage caused by its parent compound malathion, indicating that DMTP cannot serve as a surrogate for parent pesticide toxicity without mechanistic calibration [2]. Furthermore, in biomonitoring applications, DMTP exhibits the highest detection frequency (99%) among all dialkylphosphate metabolites, with a geometric mean concentration of 2.11 µg/g creatinine that differs markedly from DMP (1.45 µg/g creatinine) and DMDTP (0.08 µg/g creatinine), rendering interchangeable use of these metabolites for exposure assessment statistically unsound [3]. These documented differences underscore the necessity of compound-specific procurement for research requiring precise molecular identity and predictable experimental outcomes.

Dimethylthiophosphate Product-Specific Quantitative Evidence for Procurement Selection


Aneuploidogenic vs. Clastogenic Genotoxicity: DMTP Exhibits Distinct DNA Damage Mechanism Compared to Parent Malathion

In the Cytokinesis-Block Micronucleus (CBMN) assay using human hepatic cell lines HepG2 and WRL-68 and peripheral blood mononuclear cells (PBMC), dimethylthiophosphate (DMTP) was directly compared with its parent organophosphate pesticide malathion [1]. Malathion caused primarily clastogenic damage (chromosome breakage), whereas DMTP induced aneuploidogenic damage (whole chromosome loss or gain), representing a fundamental mechanistic distinction [1]. Both compounds increased micronuclei (MN) and nucleoplasmic bridge (NPB) frequencies, but DMTP's genotoxicity was shown to be P450-dependent; co-treatment with sulconazole, a non-specific cytochrome P450 inhibitor, reduced MN frequency, confirming that DMTP genotoxicity requires further metabolic activation unlike the direct-acting parent compound [1].

genotoxicity micronucleus assay organophosphate metabolism human cell lines

Urinary Biomonitoring Detection Frequency: DMTP Shows Highest Positivity Rate Among All DAP Metabolites

In a general population study of 124 subjects in Italy, dimethylthiophosphate (DMTP) was detectable in 99% of urine samples analyzed, the highest detection frequency among all six dialkylphosphate (DAP) metabolites measured [1]. DMTP's geometric mean concentration was 70.7 nmol/g creatinine, exceeding that of dimethylphosphate (DMP, 87% detection, 62.8 nmol/g creatinine), dimethyldithiophosphate (DMDTP, 48% detection, 21.1 nmol/g creatinine), diethylphosphate (DEP, 81% detection, 27.4 nmol/g creatinine), and diethylthiophosphate (DETP, 73% detection, 22.8 nmol/g creatinine) [1]. In a separate U.S. population dataset, DMTP exhibited a geometric mean of 2.11 µg/g creatinine compared to DMP at 1.45 µg/g creatinine and DMDTP at 0.08 µg/g creatinine, with DMTP detection frequency at 97.9% [2]. This consistent pattern establishes DMTP as the most ubiquitously detected DAP metabolite across populations.

biomonitoring exposure assessment dialkylphosphates human population studies

Conformational Preference: DMTP Favors g⁻t Conformer Distinct from DMP g⁻g⁻ Conformation

Density functional theory (DFT) calculations at the B3LYP/6-31++G* level comparing dimethylthiophosphate (DMTP) and dimethylphosphate (DMP) anions interacting with hydrated cations revealed a fundamental conformational divergence [1]. Contrary to the general expectation that g⁻g⁻ is the most stable conformer for phosphate esters, the g⁻t conformer (defined by torsion angles around P-O ester bonds) presents the lowest energy for DMTP, whereas DMP adopts the g⁻g⁻ conformation [1]. This conformational difference affects metal cation positioning: monovalent and divalent cations deviate from the OPS⁻ bisector plane in DMTP and are found closer to the free oxygen atom, while cation positioning in DMP differs [1]. The study validated these computational findings against experimental Raman scattering and infrared absorption spectra in aqueous solutions, confirming the distinct vibrational wavenumber signatures of DMTP versus DMP [1].

computational chemistry molecular modeling conformational analysis DFT calculations

Hydrolytic Stability: Phosphorothioate Triester Exhibits >100-Fold Stability Advantage Over Oxyphosphate Counterpart Under Acidic Conditions

A comparative kinetic study of ribonucleoside 2'- and 3'-dimethylphosphoromonothioate triesters (DMTP-containing structures) versus their oxyphosphate counterparts revealed a pronounced stability differential [1]. Under very acidic conditions, the phosphorothioate triesters were more than 2 orders of magnitude (>100-fold) more stable than their oxyphosphate counterparts, demonstrating a significant rate-retarding 'thioeffect' (kPO/kPS) [1]. However, this thioeffect was much smaller under hydroxide ion-catalyzed conditions (basic pH) [1]. The hydrolysis reactions were followed over a wide acidity range from H0 = -1.7 ([HCl] = 5 mol L⁻¹) to pH 9, showing first-order dependence of rate on acidity at pH < 0 [1]. No marked desulfurization was observed under these conditions [1].

hydrolysis kinetics chemical stability phosphoester chemistry thioeffect

Population Exposure Ranking: DMTP Geometric Mean Concentration 1.45-Fold Higher Than DMP in U.S. Biomonitoring Data

Analysis of U.S. population biomonitoring data comparing creatinine-adjusted urinary concentrations of dimethyl organophosphate metabolites demonstrated that dimethylthiophosphate (DMTP) exhibits a geometric mean concentration of 2.11 µg/g creatinine, which is 1.45-fold higher than the geometric mean for dimethylphosphate (DMP) at 1.45 µg/g creatinine, and substantially higher than dimethyldithiophosphate (DMDTP) at 0.08 µg/g creatinine [1]. The 95th percentile concentration for DMTP was 74.7 µg/L compared to 87.4 µg/L for DMP in a New York City population study, indicating comparable upper-bound exposure distributions [2]. Total dimethylphosphate metabolites (sum of DMP, DMTP, DMDTP) had a geometric mean of 45.9 nmol/g creatinine with 99% detection frequency, underscoring the predominance of dimethyl-substituted metabolites over diethyl-substituted metabolites in the U.S. population [1].

human biomonitoring NHANES data exposure assessment creatinine-adjusted

Optimal Research and Industrial Applications for Dimethylthiophosphate Based on Product-Specific Evidence


Human Biomonitoring and Population Exposure Assessment Studies

Dimethylthiophosphate is the optimal urinary biomarker selection for population-scale biomonitoring studies due to its 99% detection frequency—the highest among all six DAP metabolites—and its geometric mean concentration that exceeds DMP by 1.45-fold in U.S. populations [1][2]. This consistent and robust detection profile enables more reliable exposure classification, particularly in studies with limited sample sizes or in populations with low to moderate organophosphate pesticide exposure. The compound's widespread detectability across diverse demographic groups, as validated in both U.S. NHANES and Italian general population cohorts, supports its use as a primary exposure metric in epidemiological investigations of pesticide-related health outcomes [3][4].

Mechanistic Genotoxicity Research Requiring Metabolite-Specific Pathway Analysis

For genotoxicity studies investigating the distinct DNA damage mechanisms of organophosphate compounds, dimethylthiophosphate is the required compound rather than using the parent pesticide as a proxy. DMTP induces aneuploidogenic damage (whole chromosome loss/gain) in human hepatic cells, a mechanism fundamentally distinct from the clastogenic damage caused by its parent compound malathion [1]. Furthermore, DMTP's genotoxicity is P450-dependent and can be reduced by sulconazole co-treatment, whereas malathion's effects are not similarly modulated, indicating divergent bioactivation requirements [1]. Researchers investigating metabolite-specific genotoxic mechanisms, P450-mediated bioactivation, or comparative aneuploidogenic versus clastogenic pathways must procure authentic DMTP standard rather than relying on parent compound data [1].

Computational Chemistry and Molecular Modeling of Phosphorothioate-Protein Interactions

In computational chemistry applications requiring accurate modeling of thiophosphate-protein interactions, dimethylthiophosphate is the appropriate compound due to its distinct g⁻t conformational preference, which diverges from the g⁻g⁻ conformation favored by dimethylphosphate (DMP) [1]. This conformational difference affects metal cation coordination geometry, with monovalent and divalent cations deviating from the OPS⁻ bisector plane and positioning closer to the free oxygen atom in DMTP [1]. Researchers conducting DFT calculations, molecular docking studies, or molecular dynamics simulations of phosphorothioate-containing biomolecules (including antisense oligonucleotides and nucleic acid analogs) must use DMTP-specific parameters rather than DMP-based approximations to achieve experimentally validated accuracy [1].

Acid-Stable Thiophosphate Intermediate Synthesis

For synthetic chemistry applications requiring acid-stable thiophosphate intermediates, dimethylthiophosphate and its derived triesters offer a quantifiable stability advantage of >100-fold over their oxyphosphate counterparts under very acidic conditions (H0 = -1.7) [1]. This pronounced 'thioeffect' enables multi-step reaction sequences under acidic conditions that would cause rapid degradation of oxygen analogs. The stability advantage is pH-dependent, with the thioeffect substantially reduced under basic, hydroxide ion-catalyzed conditions, providing researchers with predictable control over reaction conditions [1]. This differential stability profile makes DMTP derivatives particularly suitable for synthetic routes requiring acid-catalyzed transformations or acidic workup procedures that would be incompatible with oxyphosphate intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylthiophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.